3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the ethylphenylsulfonyl group: This can be accomplished through a sulfonylation reaction using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 3-(4-Fluorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chlorinated or fluorinated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in certain applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(4-ethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-2-15-3-9-18(10-4-15)29(27,28)25-13-11-21(12-14-25)23-19(20(26)24-21)16-5-7-17(22)8-6-16/h3-10H,2,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMVNYBJKZCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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